molecular formula C13H20N2O2S B2894251 4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline CAS No. 1275283-14-1

4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline

Cat. No.: B2894251
CAS No.: 1275283-14-1
M. Wt: 268.38
InChI Key: AIEBBVBTJPAIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline is a chemical compound with the molecular formula C13H20N2O2S and a molecular weight of 268.38 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an aniline moiety, which is a benzene ring with an amino group attached. The presence of these functional groups makes this compound interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline typically involves the reaction of aniline derivatives with pyrrolidine and sulfonyl chloride under controlled conditions. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as halides or alkoxides.

Scientific Research Applications

4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with the active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(3-pyrrolidin-1-ylpropylsulfonyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c14-12-4-6-13(7-5-12)18(16,17)11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEBBVBTJPAIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.